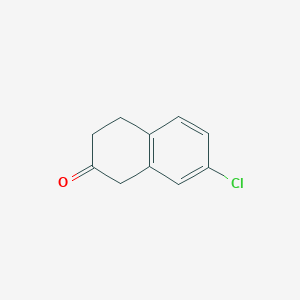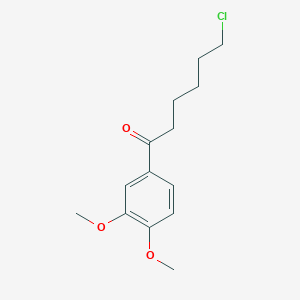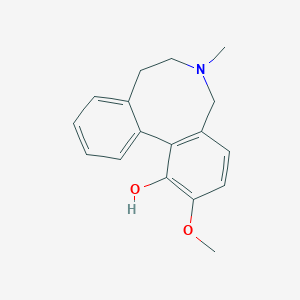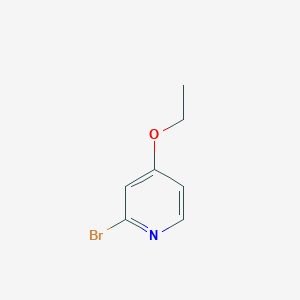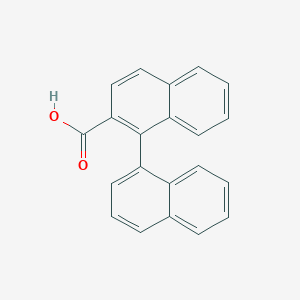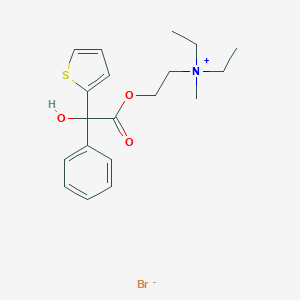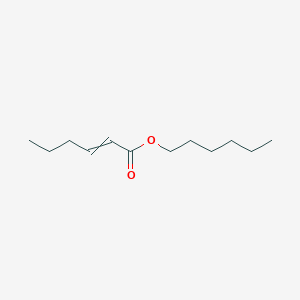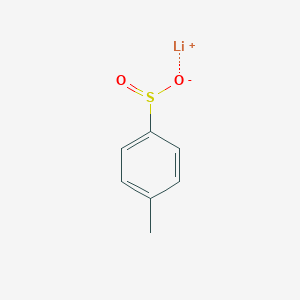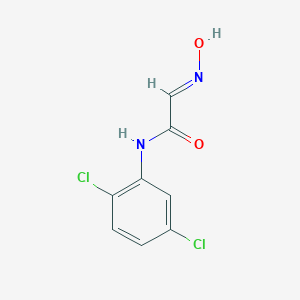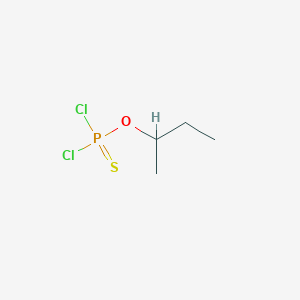
Butan-2-yloxy-dichloro-sulfanylidene-lambda5-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butan-2-yloxy-dichloro-sulfanylidene-lambda5-phosphane, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a phosphine-based compound that has shown promising results in scientific research studies.
科学研究应用
BDP has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of BDP is in the field of catalysis. BDP has shown to be an efficient catalyst in various reactions such as the Heck reaction, Suzuki coupling, and Stille coupling. BDP has also been studied for its potential applications in the field of organic synthesis. BDP can be used as a reagent for the synthesis of various organic compounds such as phosphine oxides, phosphonates, and phosphine sulfides.
作用机制
The mechanism of action of BDP is not fully understood. However, it is believed that BDP acts as a nucleophilic catalyst in various reactions. BDP can form a complex with a substrate, which enhances the reactivity of the substrate towards the reaction.
生化和生理效应
There is limited information available on the biochemical and physiological effects of BDP. However, studies have shown that BDP is relatively non-toxic and has low acute toxicity. BDP has also shown to have low toxicity towards aquatic organisms.
实验室实验的优点和局限性
One of the primary advantages of BDP is its efficiency as a catalyst in various reactions. BDP has shown to be a highly active catalyst in various reactions, which reduces the reaction time and increases the yield of the product. However, one of the limitations of BDP is its sensitivity towards air and moisture. BDP can react with air and moisture, which can reduce its efficiency as a catalyst.
未来方向
For the research of BDP include the development of new synthetic routes, the study of the mechanism of action, and the study of the toxicity towards different organisms.
合成方法
BDP can be synthesized by reacting butan-2-ol with phosphorus trichloride and sodium sulfide. The reaction produces BDP as a yellow crystalline solid. The purity of BDP can be improved by recrystallization using a solvent such as diethyl ether or hexane.
属性
CAS 编号 |
15195-14-9 |
|---|---|
产品名称 |
Butan-2-yloxy-dichloro-sulfanylidene-lambda5-phosphane |
分子式 |
C4H9Cl2OPS |
分子量 |
207.06 g/mol |
IUPAC 名称 |
butan-2-yloxy-dichloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H9Cl2OPS/c1-3-4(2)7-8(5,6)9/h4H,3H2,1-2H3 |
InChI 键 |
OZYKMVCJQZRRGQ-UHFFFAOYSA-N |
SMILES |
CCC(C)OP(=S)(Cl)Cl |
规范 SMILES |
CCC(C)OP(=S)(Cl)Cl |
同义词 |
Phosphorodichloridothioic acid O-sec-butyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



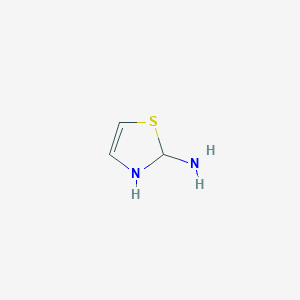
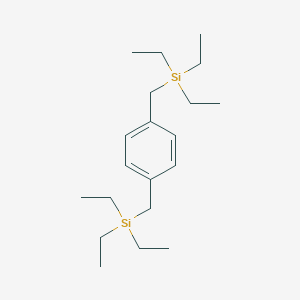
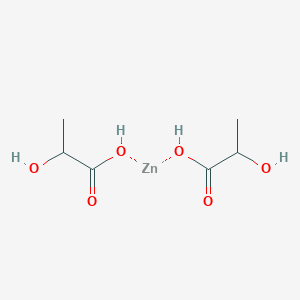
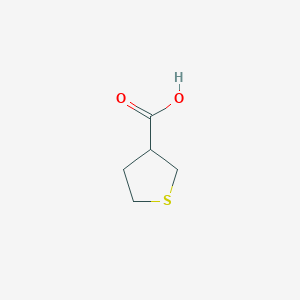
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
